ethyl 2-[2-(3,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetate
Description
Ethyl 2-[2-(3,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl]acetate is a heterocyclic compound featuring a benzothiadiazine core fused with a 1,2,4-trioxo group. The structure includes a 3,5-dimethylphenyl substituent at position 2 and an ethyl acetate moiety at position 2.
Properties
IUPAC Name |
ethyl 2-[2-(3,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-4-26-18(22)12-20-16-7-5-6-8-17(16)27(24,25)21(19(20)23)15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWSAYIXQJXYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(3,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its anticancer effects and other relevant biological activities.
Chemical Structure and Properties
The compound's structure comprises a benzothiadiazin core with substituents that may influence its biological activity. The presence of the 3,5-dimethylphenyl group and the trioxo functionality are critical for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Anticancer Activity : Many derivatives of benzothiadiazines have shown significant anticancer properties. For instance, studies have demonstrated that modifications in the structure can lead to enhanced activity against different cancer cell lines.
- Mechanism of Action : The anticancer effects are often attributed to mechanisms such as apoptosis induction, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.
Research Findings
Recent studies have evaluated the biological activity of related compounds. For instance:
- In Vitro Studies : A study assessed the anticancer activity of various benzothiadiazine derivatives against several cancer cell lines (e.g., MDA-MB-231 for breast cancer and PC-3 for prostate cancer). The results indicated that certain modifications significantly increased growth inhibition rates (Table 1).
| Compound | MIA PaCa-2 (%) | MDA-MB-231 (%) | PC-3 (%) |
|---|---|---|---|
| 14f | 91 ± 1.1 | 42 ± 11 | 11 ± 2.5 |
| 13c | 25 | 40 | 30 |
| Control | <10 | <10 | <10 |
Table 1: Growth inhibition percentages of selected compounds against various cancer cell lines.
Case Studies
Several case studies highlight the efficacy of ethyl derivatives in cancer treatment:
- Study on Antiproliferative Effects : A compound structurally similar to this compound was tested against pancreatic cancer cells (MIA PaCa-2) and exhibited an IC50 value indicative of potent activity (IC50 = 7.84–16.2 µM) .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds might induce apoptosis through mitochondrial pathways and inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling .
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzothiadiazine core distinguishes the target compound from analogs with related heterocycles:
- Thiadiazine Derivatives: Ethyl 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)benzoate () shares a thiadiazine ring but lacks the fused benzene ring of benzothiadiazine.
- Pyridazine/Isoxazole Derivatives : Compounds like I-6230 (pyridazin-3-yl) and I-6273 (methylisoxazol-5-yl) () feature nitrogen- or oxygen-containing heterocycles. These systems are less electron-deficient than benzothiadiazine, which may result in weaker interactions with electrophilic biological targets (e.g., enzymes or receptors) .
Substituent Effects
- 3,5-Dimethylphenyl Group: Present in both the target compound and the thiadiazine derivative (), this group enhances hydrophobicity and may influence π-π stacking in protein binding pockets.
- Ethyl Ester vs. Amide/Amino Groups: The ethyl ester in the target compound and I-6473 () increases lipophilicity compared to acetamide derivatives like 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (). Amide groups, however, enable hydrogen bonding, which could improve target affinity at the expense of membrane permeability .
Structural Similarity Metrics
Computational studies using Tanimoto and Dice indices () quantify molecular similarity. For example:
- Tanimoto (Morgan fingerprints) : The target compound would likely score lower against pyridazine derivatives due to differences in core structure but higher against thiadiazine analogs.
- Dice (MACCS keys) : Similarity with I-6373 () might be moderate due to shared ester functionalities, but divergent heterocycles would reduce scores .
Bioactivity Correlations
highlights that structural similarity often correlates with bioactivity. Clustering analysis suggests:
- The benzothiadiazine core may confer unique interactions with sulfhydryl-containing enzymes (e.g., cysteine proteases) via its electrophilic sulfur atoms, unlike pyridazine or isoxazole derivatives .
- Ethyl ester-containing compounds (e.g., I-6473, ) could share metabolic pathways (e.g., esterase-mediated hydrolysis), affecting pharmacokinetics .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
